REACTION_CXSMILES
|
[ClH:1].Cl.N([C:11]([C:14](=[NH:16])N)([CH3:13])C)=N[C:5]([C:8](=N)[NH2:9])(C)[CH3:6].[CH3:17][C:18](C)=O>>[ClH:1].[CH2:17]([CH:13]=[CH:11][CH2:14][NH2:16])[CH3:18].[ClH:1].[CH2:8]([NH2:9])[CH:5]=[CH2:6] |f:0.1.2,4.5,6.7|
|
Name
|
|
Quantity
|
0.645 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed together
|
Type
|
CUSTOM
|
Details
|
a polymerization reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate the reaction product
|
Type
|
FILTRATION
|
Details
|
The precipitate was collect by filtration
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)C=CCN
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C=C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].Cl.N([C:11]([C:14](=[NH:16])N)([CH3:13])C)=N[C:5]([C:8](=N)[NH2:9])(C)[CH3:6].[CH3:17][C:18](C)=O>>[ClH:1].[CH2:17]([CH:13]=[CH:11][CH2:14][NH2:16])[CH3:18].[ClH:1].[CH2:8]([NH2:9])[CH:5]=[CH2:6] |f:0.1.2,4.5,6.7|
|
Name
|
|
Quantity
|
0.645 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed together
|
Type
|
CUSTOM
|
Details
|
a polymerization reaction
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate the reaction product
|
Type
|
FILTRATION
|
Details
|
The precipitate was collect by filtration
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)C=CCN
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C=C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |